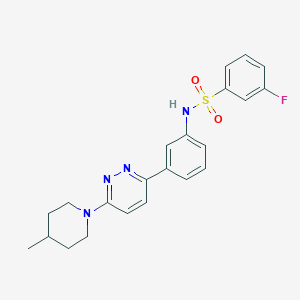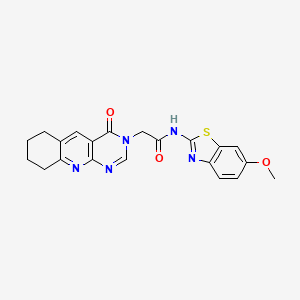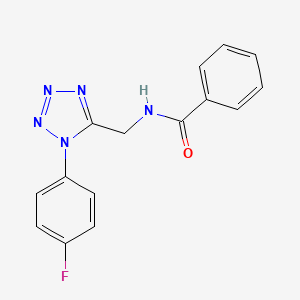![molecular formula C23H27NO5 B11255883 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11255883.png)
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with resorcinol and ethyl acetoacetate.
Pechmann Condensation: These starting materials undergo Pechmann condensation in the presence of a catalyst such as aluminum chloride (AlCl3) to form 7-hydroxy-4-methylcoumarin.
Substitution: The formylated product is reacted with diethylamine and 3,4-dimethoxybenzaldehyde to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Applications De Recherche Scientifique
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the development of dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Fluorescence: The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Cellular Pathways: The compound may modulate cellular pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Formyl-7-(diethylamino)-coumarin: A related compound with a formyl group at the 4-position.
Uniqueness
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, dimethoxyphenyl, and hydroxy groups contributes to its strong fluorescence and potential therapeutic effects .
Propriétés
Formule moléculaire |
C23H27NO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-17-18(25)10-9-16-14(3)21(23(26)29-22(16)17)15-8-11-19(27-4)20(12-15)28-5/h8-12,25H,6-7,13H2,1-5H3 |
Clé InChI |
JAFUGWLCHCBHHR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11255814.png)
![3-(2-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255818.png)
![4-(tert-butyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11255823.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide](/img/structure/B11255834.png)
![4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11255845.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate](/img/structure/B11255857.png)


![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11255871.png)
![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255877.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
